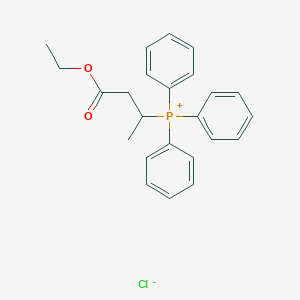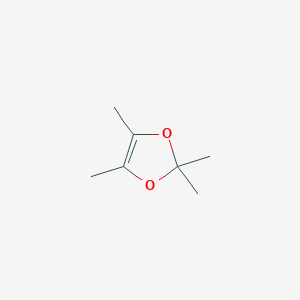
2,2,4,5-Tetramethyl-2H-1,3-dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,5-Tetramethyl-2H-1,3-dioxole is a heterocyclic organic compound with the molecular formula C7H12O2 It is a derivative of dioxolane, characterized by the presence of four methyl groups attached to the dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetramethyl-2H-1,3-dioxole typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The process can be summarized as follows:
- Mix the aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
- Heat the mixture under reflux to facilitate the formation of the dioxole ring.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,5-Tetramethyl-2H-1,3-dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxole ring into other cyclic structures.
Substitution: The methyl groups on the dioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of reduced cyclic structures.
Substitution: Formation of substituted dioxole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,4,5-Tetramethyl-2H-1,3-dioxole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,4,5-Tetramethyl-2H-1,3-dioxole involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in cycloaddition reactions, forming new cyclic compounds with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A related compound with similar structural features but different reactivity.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another cyclic compound with tetramethyl substitution, used in different applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole: A boron-containing derivative with unique chemical properties.
Uniqueness
2,2,4,5-Tetramethyl-2H-1,3-dioxole stands out due to its high stability and reactivity, making it a valuable compound in synthetic chemistry. Its ability to undergo various chemical transformations and form stable products highlights its versatility and potential for diverse applications.
Eigenschaften
CAS-Nummer |
85976-14-3 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2,2,4,5-tetramethyl-1,3-dioxole |
InChI |
InChI=1S/C7H12O2/c1-5-6(2)9-7(3,4)8-5/h1-4H3 |
InChI-Schlüssel |
FTMHOIXGENAJBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

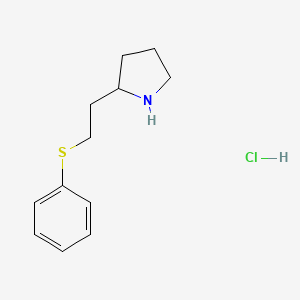
![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
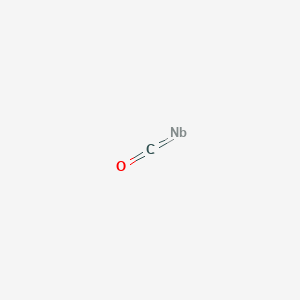


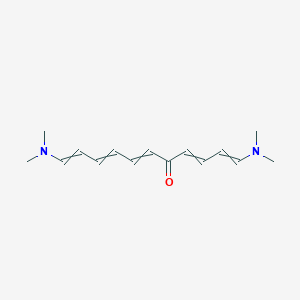

![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
